molecular formula C12H11N3O4 B14606031 7-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate CAS No. 59660-46-7

7-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate

Katalognummer: B14606031
CAS-Nummer: 59660-46-7
Molekulargewicht: 261.23 g/mol
InChI-Schlüssel: XDZQTSWCWPWNHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system, which is a fused benzene and pyrazine ring, with additional functional groups including an acetyl group, a methyl group, and two N-oxide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide typically involves the oxidation of quinoxaline derivatives. One common method is the reaction of 3-methylquinoxaline-2-carboxamide with acetic anhydride and acetic acid, followed by oxidation using hydrogen peroxide or other oxidizing agents to introduce the N-oxide groups . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline-1,4-dioxides with additional oxygen functionalities, while reduction can yield the parent quinoxaline compound .

Wirkmechanismus

The mechanism of action of 2-quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways. The N-oxide groups play a crucial role in its biological activity by generating reactive oxygen species (ROS) that can damage cellular components. This compound can also inhibit key enzymes and disrupt cellular processes, leading to cell death in microbial and cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methyl-2-quinoxalinecarboxamide-1,4-dioxide
  • N-Ethyl-3-methyl-2-quinoxalinecarboxamide-1,4-dioxide
  • 6-Acetyl-3-methyl-2-quinoxalinecarboxamide-1,4-dioxide

Uniqueness

2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide is unique due to its specific substitution pattern and the presence of both acetyl and N-oxide groups. This combination of functional groups contributes to its distinct biological activities and makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

59660-46-7

Molekularformel

C12H11N3O4

Molekulargewicht

261.23 g/mol

IUPAC-Name

7-acetyl-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide

InChI

InChI=1S/C12H11N3O4/c1-6-11(12(13)17)15(19)10-5-8(7(2)16)3-4-9(10)14(6)18/h3-5H,1-2H3,(H2,13,17)

InChI-Schlüssel

XDZQTSWCWPWNHU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C([N+](=O)C2=C(N1[O-])C=CC(=C2)C(=O)C)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.